

Solubility & Solvent Selection Guide: 2-Chloro-5-(2-chloroethyl)thiophene

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Compound of Interest

Compound Name: 2-chloro-5-(2-chloroethyl)thiophene

Cat. No.: B8744814

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Executive Summary & Physicochemical Profile[1]

2-Chloro-5-(2-chloroethyl)thiophene is a lipophilic, halogenated heterocyclic intermediate. Its solubility behavior is governed by the electron-rich thiophene ring and the non-polar chloroethyl side chain. Understanding its interaction with organic solvents is crucial for optimizing reaction yields (e.g., nucleophilic substitutions) and purification workflows (e.g., liquid-liquid extraction).

Physicochemical Characterization

Property	Value / Description	Source/Note
CAS Number	325706-32-9	Validated Identifier
Molecular Formula	C ₆ H ₆ Cl ₂ S	
Molecular Weight	181.08 g/mol	
Physical State	Liquid / Oil (at 25°C)	Predicted BP ~228°C [1]
Density	~1.34 g/cm ³	High density due to di-chloro substitution
LogP (Predicted)	~3.2 - 3.5	Highly Lipophilic
Solubility in Water	Negligible (< 0.1 g/L)	Hydrophobic

Solubility Profiling & Solvent Compatibility

The solubility of **2-chloro-5-(2-chloroethyl)thiophene** follows the "Like Dissolves Like" principle. The molecule lacks hydrogen bond donors and has weak hydrogen bond acceptors (S, Cl), making it highly soluble in aprotic, non-polar to moderately polar solvents.

Solvent Classification Table

Solvent Class	Solubility Rating	Application Context	Technical Notes
Chlorinated Solvents(DCM, Chloroform, DCE)	Excellent (>500 mg/mL)	Reaction / Extraction	Primary choice for synthesis and work-up. High density aids phase separation from water.
Aromatic Hydrocarbons(Toluene, Xylene)	Excellent (>300 mg/mL)	Reaction (Reflux)	Ideal for high-temp nucleophilic substitutions where water removal (Dean-Stark) is required.
Esters(Ethyl Acetate, Isopropyl Acetate)	Good (>100 mg/mL)	Extraction / Purification	Safer alternative to DCM for extractions. Good for silica gel chromatography.
Ethers(THF, MTBE, Diethyl Ether)	Good (>100 mg/mL)	Reaction	THF is excellent for Grignard/Lithiation reactions involving the thiophene ring.
Aliphatic Hydrocarbons(Hexane, Heptane, Pentane)	Moderate	Precipitation / Wash	Soluble at RT; solubility decreases significantly at -20°C. Used to precipitate impurities or as a chromatography eluent.
Protic Solvents(Methanol, Ethanol, Water)	Poor / Reactive	Avoid	Water: Insoluble. Alcohols: Soluble, but risk of solvolysis (nucleophilic attack on the alkyl chloride) over prolonged storage.

Critical Reactivity Warning

- **Nucleophilic Solvents:** Avoid solvents with nucleophilic amines (e.g., Pyridine as solvent) or strong basic conditions in protic solvents, as the 2-chloroethyl group is a primary alkyl halide susceptible to displacement.
- **Acid Sensitivity:** The thiophene ring is acid-sensitive (polymerization risk). Avoid prolonged exposure to strong mineral acids without solvent dilution.

Experimental Protocols

Protocol A: Visual Solubility Determination (Saturation Method)

Use this protocol to validate solubility for a specific solvent batch.

- **Preparation:** Weigh 100 mg of **2-chloro-5-(2-chloroethyl)thiophene** into a 4 mL glass vial.
- **Addition:** Add the target solvent in 100 μ L increments using a micropipette.
- **Observation:** Vortex for 30 seconds after each addition.
 - **Soluble:** Clear solution, no oil droplets or turbidity.
 - **Insoluble:** Phase separation (oiling out) or persistent cloudiness.
- **Calculation:**

Protocol B: Solvent Swap (DCM to Toluene)

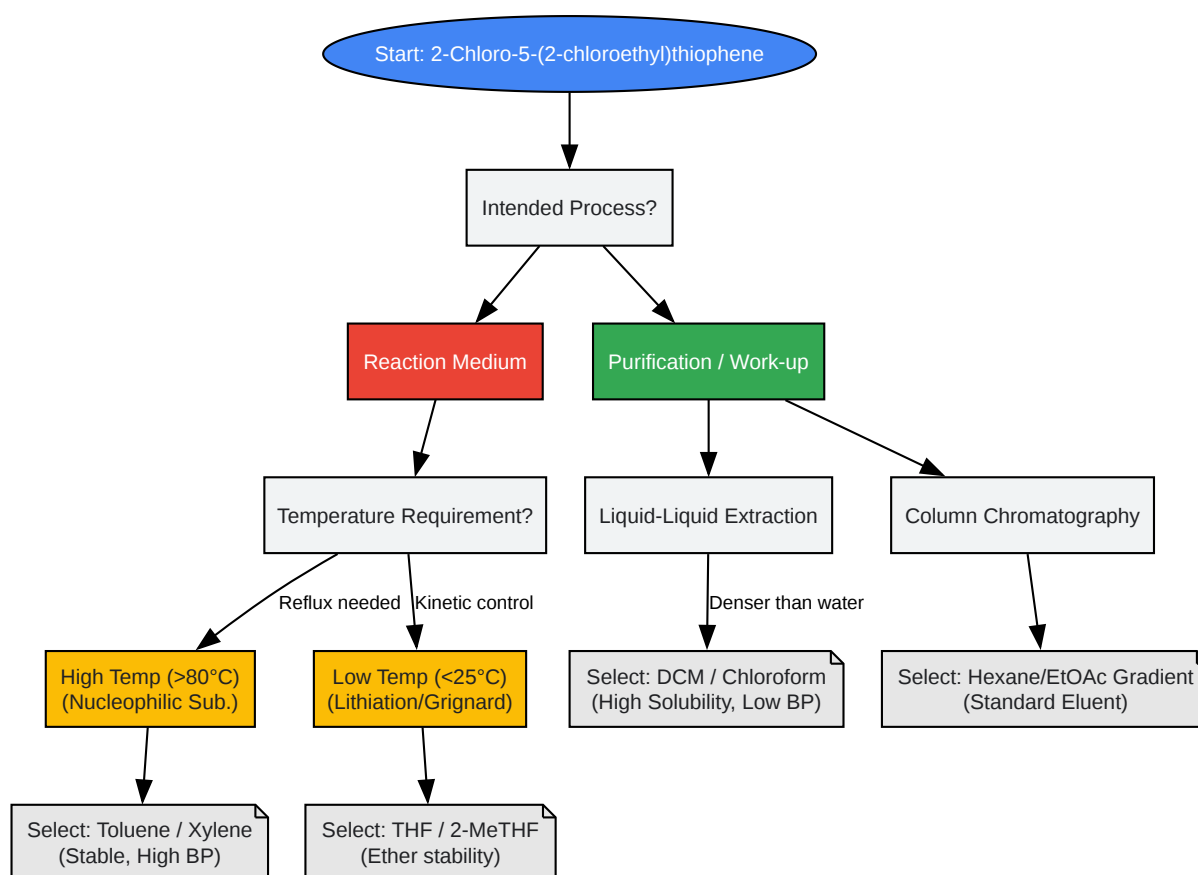
Commonly required when moving from extraction (DCM) to a high-temperature reaction (Toluene).

- **Concentration:** Evaporate the DCM solution under reduced pressure (, 400 mbar) until a concentrated oil remains.

- Chase: Add 3-5 volumes of Toluene to the oil.
- Re-evaporation: Evaporate again to remove residual DCM (azeotropic removal is minimal, but DCM is much more volatile).
- Final Dilution: Redissolve the oil in the required volume of dry Toluene.
 - QC Check: Analyze by H-NMR to ensure DCM peak (5.30 ppm) is < 0.5%.

Decision Logic for Process Development

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended process stage (Reaction vs. Purification).



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Caption: Solvent selection decision tree based on process requirements (Reaction Temperature vs. Purification Method).

Safety & Handling

- Lachrymator Potential: Like many halogenated thiophenes (e.g., 2-chloromethylthiophene), this compound may possess lachrymatory properties. Handle only in a fume hood.
- Skin Absorption: Highly lipophilic nature allows rapid skin absorption. Double-gloving (Nitrile/Laminate) is recommended.
- Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The alkyl chloride moiety can slowly hydrolyze or polymerize if exposed to moisture and heat.

References

- ChemicalBook. (2025). **2-chloro-5-(2-chloroethyl)Thiophene** Properties and CAS 325706-32-9.[1] Retrieved from
- Sigma-Aldrich. (2025). 2-Chloro-5-(chloromethyl)thiophene Safety Data Sheet. (Used as structural analog for hazard profiling). Retrieved from [2]
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Sources

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